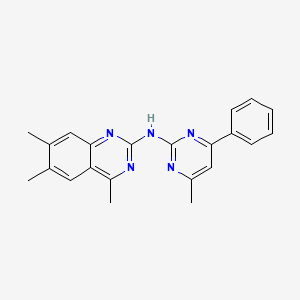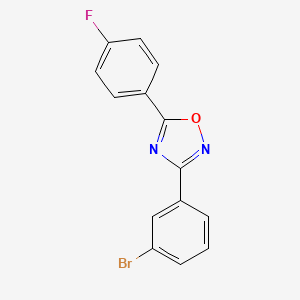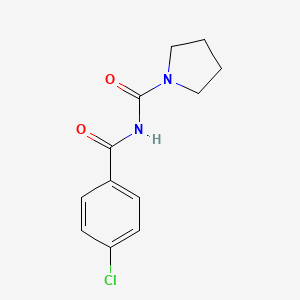
N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamide, also known as Cbz-Phe-Pro-NHCl, is a synthetic compound used in scientific research. This compound is a protease inhibitor and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl involves the formation of a covalent bond between the compound and the active site of the protease. This covalent bond prevents the protease from cleaving its substrate, thus inhibiting its activity. The inhibitory activity of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl is reversible, and the compound can be removed from the active site of the protease by hydrolysis.
Biochemical and Physiological Effects:
N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inhibiting the activity of proteases involved in tumor growth and metastasis. This compound has also been shown to have anti-inflammatory activity by inhibiting the activity of proteases involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl in lab experiments is its high potency and specificity for proteases. This compound has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl. One area of research is the development of more potent and selective protease inhibitors based on the structure of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl. Another area of research is the study of the role of protease inhibitors in various diseases, such as cancer and HIV. Additionally, the use of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl in drug discovery and development is an area of ongoing research.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl involves the reaction of 4-chlorobenzoyl chloride with N-Boc-Phe-Pro-OH in the presence of a base. The resulting intermediate is then treated with HCl to obtain the final product N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl. The purity of the product can be confirmed by HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl is widely used in scientific research for its protease inhibitory activity. It has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. This compound is also used in the study of protease inhibitors and their role in various diseases, such as cancer and HIV.
Propriétés
IUPAC Name |
N-(4-chlorobenzoyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-10-5-3-9(4-6-10)11(16)14-12(17)15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGLRAYUDPPIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0138760.P001 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

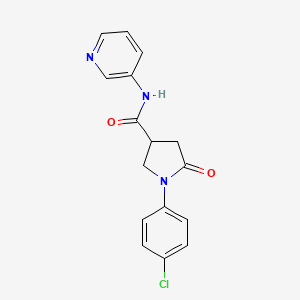
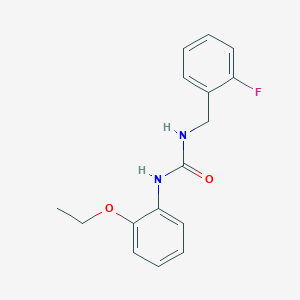
![3-(2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5305634.png)

![4-{3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5305648.png)
![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)
![N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5305662.png)
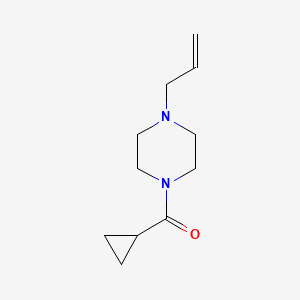
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5305676.png)
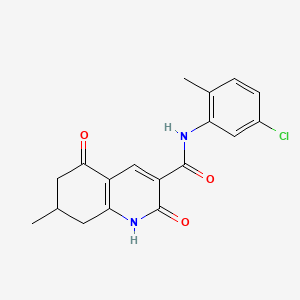
![2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5305690.png)
![5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5305700.png)
